1-Bromo-4-(vinyloxy)benzene

Description

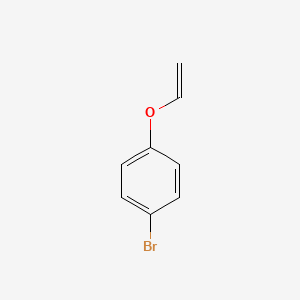

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-ethenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNABDIAKJRGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-4-(vinyloxy)benzene physicochemical properties

An In-depth Technical Guide to 1-Bromo-4-(vinyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Bifunctional Synthetic Tool

1-Bromo-4-(vinyloxy)benzene (CAS No. 1005-61-4), also known as 4-bromophenyl vinyl ether, is an aromatic organic compound distinguished by its bifunctional nature.[1] It incorporates two highly valuable functional groups within a single molecular framework: a synthetically versatile aryl bromide and a reactive vinyl ether. This unique combination makes it a significant intermediate and building block in modern organic synthesis. The bromine atom serves as a key "handle" for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[2][3] Simultaneously, the vinyl ether moiety can participate in cycloadditions, polymerizations, and serves as a precursor to carbonyl compounds through hydrolysis.[1][2][4]

For professionals in drug development and materials science, the strategic value of 1-Bromo-4-(vinyloxy)benzene lies in its ability to facilitate the modular construction of complex molecular architectures. The aryl bromide allows for the precise installation of diverse substituents, while the vinyl ether provides a reactive site for further derivatization, making it an asset in the synthesis of novel pharmaceutical agents, agrochemicals, and high-performance materials.[2][5] This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthetic protocols, and safety considerations to empower researchers in leveraging its full synthetic potential.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in a laboratory setting. This data governs decisions regarding reaction conditions, purification methods, and storage.

Quantitative Data Summary

The key physicochemical properties of 1-Bromo-4-(vinyloxy)benzene are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1005-61-4 | [1][2][6] |

| Molecular Formula | C₈H₇BrO | [1][2][7][8] |

| Molecular Weight | 199.04 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinctive aromatic | [1] |

| Purity | Typically ≥97% | [1][6] |

| Solubility | Soluble in many organic solvents; limited solubility in water | [1] |

| InChI Key | PPNABDIAKJRGJI-UHFFFAOYSA-N | [6] |

Spectroscopic Characterization: The Scientist's Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of 1-Bromo-4-(vinyloxy)benzene. The expected spectral characteristics are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen atoms. One would expect to see signals corresponding to the vinyl protons (-O-CH=CH₂) in the range of 4.5-7.0 ppm, exhibiting characteristic cis, trans, and geminal coupling constants. The aromatic protons on the benzene ring would appear as two distinct doublets in the aromatic region (typically 6.8-7.5 ppm), characteristic of a 1,4-disubstituted pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals. The carbons of the vinyl group would appear around 90-150 ppm, while the four unique aromatic carbons (two substituted, two unsubstituted) would resonate in the 115-160 ppm range. The carbon atom bonded to the bromine (C-Br) would be found in the lower field portion of this aromatic range.

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. Key absorbances would include C-O-C stretching for the ether linkage (around 1200-1250 cm⁻¹), C=C stretching for the vinyl group (around 1640 cm⁻¹), and characteristic C-H and C=C bands for the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Reactivity and Synthetic Utility: A Tale of Two Moieties

The synthetic power of 1-Bromo-4-(vinyloxy)benzene stems from the distinct yet complementary reactivity of its two primary functional groups. This allows for a stepwise and controlled approach to molecular construction.

The Aryl Bromide: A Gateway to Cross-Coupling Chemistry

The bromine atom on the aromatic ring makes this position highly susceptible to palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[9] These reactions enable the formation of new carbon-carbon bonds with high efficiency and functional group tolerance.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure.[10][11] This is one of the most widely used methods for constructing the biaryl scaffolds prevalent in many drug molecules. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

-

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene.[12][13] This provides a powerful route to stilbene derivatives and other vinylated aromatic compounds. The reaction is known for its excellent stereoselectivity, typically favoring the trans isomer.[12]

Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling of 1-Bromo-4-(vinyloxy)benzene with an arylboronic acid.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for coupling 1-Bromo-4-(vinyloxy)benzene with phenylboronic acid. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To synthesize 4-(vinyloxy)-1,1'-biphenyl.

Materials:

-

1-Bromo-4-(vinyloxy)benzene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Toluene and Water (e.g., 4:1 v/v mixture)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the entire system with an inert gas (e.g., nitrogen or argon).

-

Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle. An inert atmosphere is critical for catalyst longevity and reaction efficiency.

-

-

Reagent Addition: To the flask, add 1-Bromo-4-(vinyloxy)benzene, phenylboronic acid, potassium carbonate, and the Pd(PPh₃)₄ catalyst.

-

Causality: Phenylboronic acid is used in slight excess to ensure complete consumption of the limiting aryl bromide. Potassium carbonate is the base required to activate the boronic acid for the transmetalation step.

-

-

Solvent Degassing and Addition: Add the degassed toluene/water solvent mixture to the flask via cannula or syringe.

-

Causality: Using a biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic reagents and catalyst, while water dissolves the inorganic base. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Causality: Heating provides the necessary activation energy for the reaction, particularly the initial oxidative addition step. The reaction is monitored until the starting aryl bromide spot disappears, indicating completion.

-

-

Workup and Extraction: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Causality: The aqueous workup removes the inorganic base and boronic acid byproducts. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel.

-

Causality: Drying removes all traces of water before solvent evaporation. Column chromatography separates the desired biaryl product from the catalyst residue and any non-polar impurities.

-

The Vinyl Ether: A Hub of Unique Reactivity

The vinyl ether group offers a different set of synthetic possibilities.

-

Acid-Catalyzed Hydrolysis: Vinyl ethers are highly stable under basic and neutral conditions but are susceptible to rapid hydrolysis in the presence of acid.[4] This reaction proceeds through a rate-determining protonation of the β-carbon, followed by hydration and decomposition of the hemiacetal intermediate to yield 4-bromophenol and acetaldehyde.[4][14] This reactivity can be exploited for controlled deprotection strategies in multi-step syntheses.

-

Polymerization: As a cationic monomer, 1-Bromo-4-(vinyloxy)benzene can be used in the production of cationic and crosslinked polymers.[1]

-

Stability: Unstabilized vinyl ethers can be prone to discoloration and side reactions upon standing or heating.[15] For long-term storage, the addition of a non-caustic stabilizer, such as potassium acetate, may be necessary to inhibit premature reactions and color formation.[15]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. 1-Bromo-4-(vinyloxy)benzene is classified as a harmful and irritant compound.

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Spill Response: In case of a spill, collect with an inert absorbent material and place in a suitable container for disposal. Ensure adequate ventilation.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition and strong acids, which can catalyze rapid decomposition.

-

Consider the addition of a stabilizer for long-term storage to prevent degradation.[15]

-

Conclusion

1-Bromo-4-(vinyloxy)benzene is a highly valuable and versatile building block for synthetic chemistry. Its dual reactivity, stemming from the aryl bromide and vinyl ether functionalities, provides researchers with a powerful platform for constructing complex molecules. The aryl bromide is an ideal substrate for robust palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon skeletons. Concurrently, the vinyl ether group offers opportunities for polymerization and serves as a masked carbonyl functionality. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for harnessing its full potential in the fields of drug discovery, agrochemical synthesis, and materials science.

References

- US5691462A - Stabilized vinyl ether composition.

-

Mechanism of acid-catalyzed vinyl ether hydrolysis involving... ResearchGate. [Link]

-

Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate. [Link]

- Stabilization of vinyl ether materials.

-

Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Heck reaction. Wikipedia. [Link]

-

1-bromo-4-vinylbenzene. Stenutz. [Link]

-

1-Bromo-4-[(4-vinylbenzyl)oxy]benzene. Chemsrc. [Link]

-

1-Bromo-4-(pentyloxy)benzene. PubChem. [Link]

-

Vinyl ether. PubChem. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. TESEO. [Link]

- Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.

-

1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene. ResearchGate. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]

-

1-bromo-4-(cyclohexyloxy)benzene. Chemsrc. [Link]

-

Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. LinkedIn. [Link]

-

Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)... ResearchGate. [Link]

-

Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

The Power of Precision: 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in Organic Synthesis. LinkedIn. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Future Drug Discovery. [Link]

Sources

- 1. CAS 1005-61-4: Benzene, 1-bromo-4-(ethenyloxy)- [cymitquimica.com]

- 2. 1-Bromo-4-(vinyloxy)benzene|CAS 1005-61-4 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 1-Bromo-4-(vinyloxy)benzene | CymitQuimica [cymitquimica.com]

- 7. anexib.com [anexib.com]

- 8. 1-Bromo-4-(vinyloxy)benzene | 1005-61-4 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. US5691462A - Stabilized vinyl ether composition - Google Patents [patents.google.com]

1-Bromo-4-(vinyloxy)benzene CAS number 1005-61-4

An In-depth Technical Guide to 1-Bromo-4-(vinyloxy)benzene CAS Number: 1005-61-4 Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(vinyloxy)benzene, a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Also known as 4-bromophenyl vinyl ether, its structure is characterized by an aromatic ring substituted with both a bromine atom and a vinyl ether group.[1][2] This unique combination of reactive sites—the polymerizable vinyl group and the versatile bromoaryl handle for cross-coupling reactions—renders it a valuable intermediate and building block in advanced organic synthesis.[3] This document will detail its chemical and physical properties, established synthesis protocols, spectroscopic signature, key reactivity pathways, and safety considerations for laboratory and industrial applications.

Chemical & Physical Properties

1-Bromo-4-(vinyloxy)benzene is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is readily soluble in common organic solvents but has limited solubility in water due to the hydrophobic nature of its benzene ring.[1] The key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1005-61-4 | [4] |

| Molecular Formula | C₈H₇BrO | [2] |

| Molecular Weight | 199.04 g/mol | [2] |

| IUPAC Name | 1-bromo-4-(vinyloxy)benzene | |

| Synonyms | 4-Bromophenyl vinyl ether, 1-Bromo-4-(ethenyloxy)benzene | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity | Typically >95% | [2] |

Synthesis of 1-Bromo-4-(vinyloxy)benzene

The synthesis of aryl vinyl ethers can be achieved through several established methodologies, including the Reppe synthesis involving acetylene or, more commonly in modern labs, through transition metal-catalyzed vinylation of the corresponding phenol.[5][6] The palladium-catalyzed transfer vinylation from an inexpensive vinyl source like butyl vinyl ether or vinyl acetate onto 4-bromophenol represents a practical and efficient approach.[7]

The rationale for using a palladium catalyst lies in its ability to facilitate the equilibrium between the phenol and the vinyl ether under relatively mild conditions, driving the reaction forward, especially when the vinylating agent is used in excess as the solvent.[7]

Diagram: General Synthesis Workflow

Caption: Synthesis workflow for 1-Bromo-4-(vinyloxy)benzene.

Experimental Protocol: Palladium-Catalyzed Vinylation

This protocol is adapted from established methodologies for the vinylation of alcohols.[7]

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., Argon), add Palladium(II) acetate (0.5 mol%) and 4,7-diphenyl-1,10-phenanthroline (0.5 mol%).

-

Reactant Addition: Add a 20-fold molar excess of butyl vinyl ether (BVE), which serves as both the vinyl source and the solvent.

-

Initiation: Add 4-bromophenol (1.0 equivalent) to the mixture.

-

Reaction: Heat the mixture to 75 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Cool the reaction mixture to room temperature. Pass the mixture through a pad of activated charcoal to remove the palladium catalyst.

-

Purification: Distill the filtrate under reduced pressure to remove the excess BVE and isolate the final product, 1-Bromo-4-(vinyloxy)benzene.

Chemical Reactivity & Strategic Applications

The synthetic utility of 1-Bromo-4-(vinyloxy)benzene stems from its dual reactivity. The vinyl ether and the bromoaryl moieties can be addressed selectively or sequentially, positioning the molecule as a versatile node for constructing complex chemical architectures.[3]

Reactions of the Vinyl Ether Group

The vinyl ether group is electron-rich and highly reactive, making it a valuable functional group in polymer science and organic synthesis.[5]

-

Cationic Polymerization: It can act as a cationic monomer to produce polyvinyl ethers, which have applications in adhesives, coatings, and plastics.[1][5]

-

Cycloaddition Reactions: The electron-rich double bond readily participates in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.[6]

-

Claisen Rearrangement: While not directly applicable, the vinyl ether can be a precursor to an allyl vinyl ether, which undergoes the thermal Claisen rearrangement—a powerful carbon-carbon bond-forming reaction.[8][9]

Reactions of the Carbon-Bromine Bond

The bromine atom on the aromatic ring serves as a classical "handle" for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science.[10][11] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.[12]

-

Heck Vinylation: Palladium-catalyzed reaction with an alkene to form a new substituted alkene, extending conjugation.[13][14][15]

-

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to create an arylethynyl scaffold.[10]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an N-aryl bond.[10]

These reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[11][16]

Diagram: Dual Reactivity Pathways

Caption: Key reactivity pathways for 1-Bromo-4-(vinyloxy)benzene.

Spectroscopic Data

While a full spectrum is instrument-dependent, the following table summarizes characteristic signals expected in NMR spectroscopy, which are crucial for reaction monitoring and product verification.

| Spectroscopy | Characteristic Signals |

| ¹H NMR | Signals corresponding to the vinyl protons (-O-CH=CH₂) typically appear as a characteristic AMX spin system. Aromatic protons appear as two doublets (AA'BB' system) in the aromatic region. |

| ¹³C NMR | Resonances for the two vinyl carbons, with the oxygen-bearing carbon shifted downfield. Four distinct signals in the aromatic region, including the carbon atom bonded to bromine (ipso-carbon) which is typically shifted upfield relative to the other substituted carbon. |

Safety & Handling

1-Bromo-4-(vinyloxy)benzene is classified as a hazardous substance and must be handled with appropriate care in a laboratory or industrial setting.

-

Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Personal Protective Equipment (PPE): Wear suitable protective gloves, chemical safety goggles, and a lab coat.[17][18]

-

Handling: Avoid breathing vapors or mist. Wash hands and any exposed skin thoroughly after handling.[17]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[17] It may be light-sensitive.[17]

-

Conclusion

1-Bromo-4-(vinyloxy)benzene is a strategically important bifunctional molecule that offers two distinct and highly valuable reactive centers. Its ability to participate in both polymerization and a wide array of palladium-catalyzed cross-coupling reactions makes it a powerful tool for synthetic chemists. For professionals in drug development, agrochemicals, and materials science, this compound serves as a versatile building block for the efficient construction of complex and high-value molecular targets. Proper adherence to safety protocols is essential when handling this reactive and hazardous chemical.

References

- Fiveable. (n.d.). Vinyl Ethers Definition - Organic Chemistry Key Term.

- CymitQuimica. (n.d.). CAS 1005-61-4: Benzene, 1-bromo-4-(ethenyloxy)-.

- Obora, Y., & Ishii, Y. (n.d.). Organic Syntheses Procedure.

- ResearchGate. (n.d.). Methods for Vinyl Ether Synthesis | Request PDF.

- Wikipedia. (n.d.). Ether.

- Benchchem. (n.d.). 1-Bromo-4-(vinyloxy)benzene|CAS 1005-61-4.

- CymitQuimica. (n.d.). 1-Bromo-4-(vinyloxy)benzene.

- ACS Publications. (n.d.). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols | The Journal of Organic Chemistry.

- ANEXIB Chemicals. (n.d.). 1-Bromo-4-(ethenyloxy)benzene.

- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Apollo Scientific. (n.d.). 1-Bromo-4-(tert-butyl)benzene.

- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- Benchchem. (n.d.). Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries.

- University of Liverpool IT Services. (2020). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?.

- Benchchem. (2025). An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene.

- ResearchGate. (n.d.). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)....

- Sigma-Aldrich. (n.d.). 1-Bromo-4-(vinyloxy)benzene | 1005-61-4.

- Chemistry LibreTexts. (2023). 18.5: Reactions of Ethers- Claisen Rearrangement.

- SciSpace. (n.d.). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes.

Sources

- 1. CAS 1005-61-4: Benzene, 1-bromo-4-(ethenyloxy)- [cymitquimica.com]

- 2. anexib.com [anexib.com]

- 3. 1-Bromo-4-(vinyloxy)benzene|CAS 1005-61-4 [benchchem.com]

- 4. 1-Bromo-4-(vinyloxy)benzene | CymitQuimica [cymitquimica.com]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. nobelprize.org [nobelprize.org]

- 13. pcliv.ac.uk [pcliv.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. nbinno.com [nbinno.com]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-4-(vinyloxy)benzene

Introduction

1-Bromo-4-(vinyloxy)benzene, also known as 4-bromophenyl vinyl ether, is a bifunctional organic molecule with the chemical formula C₈H₇BrO.[1][2] Its structure incorporates a brominated aromatic ring and a vinyl ether group, making it a valuable monomer and intermediate in organic synthesis, particularly in the development of novel polymers and materials. The presence of the bromine atom provides a reactive site for cross-coupling reactions, while the vinyloxy moiety can readily participate in polymerization processes.[1][2]

A thorough understanding of the spectroscopic signature of 1-Bromo-4-(vinyloxy)benzene is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This technical guide provides a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted spectroscopic data, offering a robust framework for researchers and professionals in drug development and materials science.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data lies in understanding the electronic environment of each atom within the 1-Bromo-4-(vinyloxy)benzene molecule. The diagram below illustrates the molecular structure with atom numbering for clear correlation with the spectroscopic data presented in the subsequent sections.

Figure 1: Molecular structure of 1-Bromo-4-(vinyloxy)benzene with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-Bromo-4-(vinyloxy)benzene.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Bromo-4-(vinyloxy)benzene is expected to show distinct signals for the aromatic and vinylic protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the vinyloxy group.

Table 1: Predicted ¹H NMR Data for 1-Bromo-4-(vinyloxy)benzene

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Hα | 6.60 - 6.70 | dd | J(α,β-cis) ≈ 6.5, J(α,β-trans) ≈ 14.0 |

| Hβ-cis | 4.45 - 4.55 | dd | J(β-cis,α) ≈ 6.5, J(β-cis,β-trans) ≈ 1.5 |

| Hβ-trans | 4.75 - 4.85 | dd | J(β-trans,α) ≈ 14.0, J(β-trans,β-cis) ≈ 1.5 |

| H2, H6 | 6.95 - 7.05 | d | J ≈ 9.0 |

| H3, H5 | 7.40 - 7.50 | d | J ≈ 9.0 |

Interpretation and Rationale:

-

Vinylic Protons (Hα, Hβ-cis, Hβ-trans): These three protons form a characteristic AMX spin system.

-

Hα is a doublet of doublets due to coupling with both Hβ-cis and Hβ-trans.

-

Hβ-cis and Hβ-trans are also doublets of doublets, coupling with Hα and with each other (geminal coupling, which is typically small in vinyl ethers). The trans-coupling constant (J ≈ 14.0 Hz) is significantly larger than the cis-coupling constant (J ≈ 6.5 Hz), a hallmark of vinylic systems.

-

-

Aromatic Protons (H2, H6, H3, H5): The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

H2 and H6 , being ortho to the electron-donating vinyloxy group, are shielded and appear at a lower chemical shift (upfield).

-

H3 and H5 , being ortho to the electron-withdrawing bromine atom, are deshielded and appear at a higher chemical shift (downfield).

-

Figure 2: ¹H NMR coupling relationships in 1-Bromo-4-(vinyloxy)benzene.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for 1-Bromo-4-(vinyloxy)benzene are presented below.

Table 2: Predicted ¹³C NMR Data for 1-Bromo-4-(vinyloxy)benzene

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| Cα | 147 - 149 |

| Cβ | 96 - 98 |

| C1 | 156 - 158 |

| C2, C6 | 118 - 120 |

| C3, C5 | 132 - 134 |

| C4 | 115 - 117 |

Interpretation and Rationale:

-

Vinylic Carbons (Cα, Cβ):

-

Cα , being attached to the oxygen atom, is significantly deshielded and appears at a high chemical shift.

-

Cβ , the terminal vinyl carbon, is more shielded and appears at a lower chemical shift.

-

-

Aromatic Carbons (C1-C6):

-

C1 , attached to the oxygen of the vinyloxy group, is the most deshielded aromatic carbon.

-

C4 , bonded to the bromine atom, shows a chemical shift influenced by the "heavy atom effect," which can lead to a more upfield shift than might be expected based solely on electronegativity.

-

C3 and C5 , ortho to the bromine, are deshielded.

-

C2 and C6 , ortho to the vinyloxy group, are shielded.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 1-Bromo-4-(vinyloxy)benzene

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100 - 3000 | Medium | =C-H stretch (vinylic and aromatic) |

| 1640 - 1620 | Strong | C=C stretch (vinylic) |

| 1600 - 1580 | Medium | C=C stretch (aromatic ring) |

| 1480 - 1460 | Medium | C=C stretch (aromatic ring) |

| 1250 - 1200 | Strong | =C-O-C stretch (asymmetric) |

| 1050 - 1000 | Strong | =C-O-C stretch (symmetric) |

| 960 - 940 | Strong | =C-H out-of-plane bend (vinylic) |

| 850 - 800 | Strong | C-H out-of-plane bend (1,4-disubstituted ring) |

| ~1070 | Medium | C-Br stretch |

Interpretation and Rationale:

The IR spectrum is expected to be dominated by several key absorptions:

-

A strong band around 1640-1620 cm⁻¹ corresponding to the C=C stretching of the vinyl group .

-

Strong bands in the 1250-1000 cm⁻¹ region due to the asymmetric and symmetric stretching of the vinyl ether linkage (=C-O-C) .

-

A strong absorption in the 850-800 cm⁻¹ range, characteristic of the C-H out-of-plane bending for a 1,4-disubstituted aromatic ring .

Figure 3: Key functional group regions in the predicted IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Table 4: Predicted Mass Spectrometry Data for 1-Bromo-4-(vinyloxy)benzene

| m/z | Predicted Relative Intensity | Assignment |

| 198/200 | High | [M]⁺ (Molecular ion) |

| 170/172 | Moderate | [M - C₂H₂]⁺ (Loss of acetylene) |

| 157/159 | Moderate | [M - CH₂CHO]⁺ (Loss of acetaldehyde radical) |

| 119 | Low | [M - Br]⁺ (Loss of bromine radical) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 78 | Low | [C₆H₆]⁺ (Benzene radical cation) |

| 43 | High | [C₂H₃O]⁺ (Acylium ion) |

Interpretation and Rationale:

-

Molecular Ion Peak: The most crucial feature is the molecular ion peak, which will appear as a doublet at m/z 198 and 200 with nearly equal intensity (the M+2 peak). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are approximately 50.7% and 49.3%, respectively).

-

Fragmentation Pattern:

-

Loss of acetylene (C₂H₂) from the vinyl group is a common fragmentation pathway for vinyl ethers, leading to a peak at m/z 170/172 .

-

Cleavage of the ether bond can lead to various fragments. The observation of a peak at m/z 119 corresponding to the loss of a bromine radical would confirm the presence of bromine.

-

The peak at m/z 43 is likely due to the [CH₂=CHO]⁺ fragment.

-

Figure 4: Predicted major fragmentation pathways for 1-Bromo-4-(vinyloxy)benzene.

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following generalized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Bromo-4-(vinyloxy)benzene in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: As 1-Bromo-4-(vinyloxy)benzene is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

FTIR Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Use electron ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like electrospray ionization (ESI) for LC-MS to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 40-300).

Conclusion

This technical guide provides a detailed overview of the predicted NMR, IR, and MS spectroscopic data for 1-Bromo-4-(vinyloxy)benzene. The interpretation of these spectra, based on fundamental principles of spectroscopy, offers a comprehensive understanding of its molecular structure. The characteristic signals in each spectroscopic technique, from the AMX system in the ¹H NMR to the isotopic doublet of the molecular ion in the mass spectrum, provide a unique fingerprint for this compound. This guide serves as a valuable resource for researchers and scientists in the positive identification and characterization of 1-Bromo-4-(vinyloxy)benzene in various scientific endeavors.

References

Sources

Theoretical studies of 1-Bromo-4-(vinyloxy)benzene reactivity

An In-Depth Technical Guide to the Theoretical Reactivity of 1-Bromo-4-(vinyloxy)benzene

Introduction

1-Bromo-4-(vinyloxy)benzene is a bifunctional organic molecule that serves as a versatile building block in modern synthetic chemistry. Its structure, featuring a brominated aromatic ring and a vinyl ether moiety, presents multiple reactive centers, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic importance of this compound lies in the orthogonal reactivity of its functional groups: the carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions, the electron-rich vinyl group is susceptible to electrophilic additions and polymerizations, and the substituted benzene ring can undergo electrophilic aromatic substitution.

This guide provides a theoretical framework for understanding and predicting the reactivity of 1-Bromo-4-(vinyloxy)benzene. By leveraging the principles of computational chemistry, specifically Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory, we can dissect the electronic landscape of the molecule. This allows us to anticipate its behavior in various chemical transformations, thereby guiding experimental design, optimizing reaction conditions, and accelerating the development of novel molecular entities.

Part 1: Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The reactivity of an organic molecule is fundamentally governed by its electronic structure. In 1-Bromo-4-(vinyloxy)benzene, the interplay between the electron-donating vinyloxy group and the electron-withdrawing bromine atom creates a unique electronic profile that dictates its chemical behavior.

-

Substituent Effects: The vinyloxy group (-O-CH=CH₂) is a potent activating group. The oxygen atom donates electron density to the benzene ring via resonance (a +R effect), increasing the nucleophilicity of the aromatic system. Conversely, the bromine atom is an inductively electron-withdrawing (-I effect) but weakly resonance-donating (+R effect) substituent. The net result is a "push-pull" system that polarizes the molecule and differentiates the reactivity of its various sites. Computational tools like Absolutely Localized Molecular Orbital (ALMO) analysis can be used to quantify these substituent effects on the frontier orbitals.[2][3][4]

-

Frontier Molecular Orbitals (FMOs): FMO theory is a powerful qualitative tool for predicting chemical reactivity.[5] It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

-

The HOMO: For 1-Bromo-4-(vinyloxy)benzene, the HOMO is expected to be delocalized across the electron-rich vinyloxy and benzene ring system. The high energy of the HOMO signifies the molecule's capacity to act as a nucleophile or an electron donor. The largest coefficients of the HOMO will indicate the most probable sites for electrophilic attack.[6]

-

The LUMO: The LUMO is anticipated to have a significant contribution from the σ* antibonding orbital of the C-Br bond. This low-lying LUMO makes the carbon atom attached to the bromine susceptible to nucleophilic attack and, more importantly, facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.

-

Conceptual Visualization of Frontier Orbitals

The diagram below conceptually illustrates the expected distribution of the HOMO and LUMO in 1-Bromo-4-(vinyloxy)benzene, highlighting the primary sites for electrophilic and nucleophilic interactions.

Caption: Conceptual map of HOMO and LUMO distributions.

Calculated Electronic Properties (Hypothetical)

DFT calculations can provide quantitative data on the electronic nature of the molecule. The following table presents hypothetical, yet representative, values for 1-Bromo-4-(vinyloxy)benzene, calculated at the B3LYP/6-311++G(d,p) level of theory.[7]

| Property | Calculated Value (a.u.) | Interpretation |

| HOMO Energy | -0.215 | High energy level, indicating strong nucleophilic character. |

| LUMO Energy | -0.035 | Low energy level, indicating susceptibility to electron acceptance, particularly at the C-Br bond. |

| HOMO-LUMO Gap | 0.180 | A moderate gap suggests good kinetic stability but accessible electronic transitions and reactivity. |

| Mulliken Charge on C-Br | +0.05 | The carbon atom is electrophilic, favoring oxidative addition. |

| Mulliken Charge on Cβ (Vinyl) | -0.12 | The terminal vinyl carbon is nucleophilic, favoring attack by electrophiles. |

Part 2: Theoretical Analysis of Major Reaction Pathways

The dual functionality of 1-Bromo-4-(vinyloxy)benzene opens up several distinct reaction pathways, each of which can be rationalized and predicted through computational modeling.

A. Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is the primary site for palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings, which are cornerstones of modern drug discovery for C-C bond formation.[8]

1. The Suzuki-Miyaura Coupling

This reaction couples the aryl bromide with an organoboron reagent. DFT studies are instrumental in elucidating the full catalytic cycle and identifying the rate-determining step.[9][10]

-

Mechanism: The cycle involves three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex. This is typically the rate-limiting step and is favored by the polarized nature of the C-Br bond.

-

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

-

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

2. The Heck Reaction

The Heck reaction couples the aryl bromide with an alkene.[11][12][13] When reacting with electron-rich olefins like vinyl ethers, regioselectivity (α- vs. β-arylation) becomes a critical issue that can be effectively modeled.[14][15][16][17]

-

Mechanism: The cycle is similar to the Suzuki, but instead of transmetalation, it involves:

-

Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-C bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond in the product and a palladium-hydride species.

-

Base-promoted Regeneration: A base removes the hydride from palladium, regenerating the Pd(0) catalyst.

-

Computational studies have shown that factors like the ligand, additives, and the electronic nature of the palladium center determine the regioselectivity of the insertion step.[16]

B. Reactivity of the Vinyloxy Group

The vinyl ether moiety is an electron-rich double bond, making it highly susceptible to electrophilic attack.

1. Electrophilic Addition

Vinyl ethers readily react with electrophiles (E⁺) such as protons (in acid-catalyzed hydration) or halogens.[18][19]

-

Mechanism: The reaction proceeds via a two-step mechanism. The electrophile adds to the β-carbon of the vinyl group, forming a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then trapped by a nucleophile. The high stability of this cation intermediate is why vinyl ethers are significantly more reactive than typical alkenes.

Caption: Mechanism of electrophilic addition to a vinyl ether.

C. Electrophilic Aromatic Substitution (EAS)

The electronic properties of the benzene ring are heavily influenced by the two substituents, which direct the position of any further substitution.

-

Directing Effects:

-

Vinyloxy Group: Strongly activating and ortho-, para-directing.

-

Bromo Group: Deactivating but ortho-, para-directing.

-

The powerful activating effect of the vinyloxy group dominates. Since the para position is occupied by the bromine, electrophilic attack will be overwhelmingly directed to the two ortho positions relative to the vinyloxy group.[20] A Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, would visually confirm these positions as the areas of highest negative potential (i.e., most nucleophilic).

Part 3: A Practical Guide to Computational Workflow

Standard DFT Workflow for Reactivity Analysis

Sources

- 1. 1-Bromo-4-(vinyloxy)benzene|CAS 1005-61-4 [benchchem.com]

- 2. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis (Journal Article) | OSTI.GOV [osti.gov]

- 3. escholarship.org [escholarship.org]

- 4. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. irjet.net [irjet.net]

- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. SATHEE: Chemistry Heck Reaction [satheeneet.iitk.ac.in]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 14. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]

- 15. pcliv.ac.uk [pcliv.ac.uk]

- 16. Selective Approaches to α‐ and β‐Arylated Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (PDF) Selective Terminal Heck Arylation of Vinyl Ethers [research.amanote.com]

- 18. researchgate.net [researchgate.net]

- 19. Ether - Wikipedia [en.wikipedia.org]

- 20. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 1-Bromo-4-(vinyloxy)benzene: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-Bromo-4-(vinyloxy)benzene, a molecule of interest in materials science and synthetic chemistry. The dual functionality of this compound, featuring a bromoaryl group for cross-coupling reactions and a vinyloxy moiety for polymerization, makes understanding its electronic structure and reactivity paramount.[1] This document outlines a validated computational methodology, grounded in Density Functional Theory (DFT), designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of computational methods and basis sets, provide a step-by-step protocol for geometry optimization and electronic property analysis, and present a framework for interpreting the results.

Introduction: The Scientific Imperative

1-Bromo-4-(vinyloxy)benzene (also known as 4-bromophenyl vinyl ether) is a versatile organic compound with the molecular formula C8H7BrO.[2][3] Its utility as a synthon stems from the orthogonal reactivity of the bromine atom and the vinyl ether group.[1] The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. Simultaneously, the vinyloxy group can participate in various polymerization processes, including cationic polymerization.[3][4]

To rationally design novel materials and synthetic pathways utilizing this molecule, a deep understanding of its intrinsic electronic properties is crucial. Quantum chemical calculations offer a powerful, non-empirical approach to elucidate:

-

Molecular Geometry: The precise three-dimensional arrangement of atoms, which dictates steric interactions and reactivity.

-

Electronic Distribution: The electron density landscape, highlighting regions susceptible to electrophilic or nucleophilic attack.

-

Molecular Orbitals: The nature and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity and electronic transitions.

-

Spectroscopic Properties: Predicting spectroscopic signatures (e.g., vibrational frequencies) to aid in experimental characterization.

This guide provides a robust computational workflow to access these critical molecular parameters.

Foundational Theory: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is intrinsically tied to the chosen theoretical method and basis set. For a molecule like 1-Bromo-4-(vinyloxy)benzene, containing a heavy atom (bromine) and a π-conjugated system, these choices require careful consideration.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Unlike more computationally expensive post-Hartree-Fock methods, DFT is well-suited for molecules of this size. The core principle of DFT is that the energy of a system can be determined from its electron density.

For this application, we recommend a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with both localized and delocalized electrons, as is the case with the aromatic ring and the vinyl ether moiety of our target molecule.

Basis Sets: The Language of Electrons

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For 1-Bromo-4-(vinyloxy)benzene, a split-valence, polarized, and diffuse-function-augmented basis set is essential.

-

Pople-style basis sets: A commonly used and well-benchmarked choice is the 6-311++G(d,p) basis set.

-

6-311: This indicates a triple-zeta valence description, providing flexibility for the valence electrons.

-

++G: The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are critical for accurately describing the spatially extended electron density of lone pairs and π-systems, and for calculations involving anions or excited states.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonding.

-

-

Dunning's correlation-consistent basis sets: For higher accuracy, particularly for post-HF calculations but also beneficial for DFT, the aug-cc-pVTZ (augmented correlation-consistent polarized Valence Triple-Zeta) basis set is a reliable choice.[5][6]

-

Considerations for Bromine: For the bromine atom, which is a third-row element, relativistic effects can become non-negligible. While for many applications with bromine DFT can provide good results without explicit relativistic corrections, for high-accuracy work, one might consider using basis sets that incorporate effective core potentials (ECPs).[7] ECPs replace the core electrons of heavy atoms with a potential, reducing computational cost and implicitly accounting for some relativistic effects. The cc-pVTZ-PP basis set is an example that includes a relativistic pseudopotential for bromine.[7]

For the purposes of this guide, we will proceed with the widely accessible and generally reliable B3LYP/6-311++G(d,p) level of theory.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of 1-Bromo-4-(vinyloxy)benzene. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Workflow Visualization

Caption: A schematic of the computational workflow for 1-Bromo-4-(vinyloxy)benzene.

Step 1: Building the Initial Molecular Structure

-

Software: Utilize a molecular editor such as Avogadro, GaussView, or ChemDraw to construct the 3D structure of 1-Bromo-4-(vinyloxy)benzene.

-

Initial Geometry: Ensure a reasonable starting geometry with standard bond lengths and angles. While the subsequent optimization will refine the structure, a good starting point can expedite convergence.

-

Symmetry: Be mindful of any potential molecular symmetry. However, it is often advisable to start the optimization with no symmetry constraints (e.g., C1 symmetry) to avoid converging to a saddle point.

Step 2: Geometry Optimization

-

Objective: To find the lowest energy arrangement of the atoms on the potential energy surface.

-

Methodology:

-

Keyword/Input: Specify a geometry optimization calculation.

-

Level of Theory: B3LYP/6-311++G(d,p)

-

Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.

-

-

Causality: The optimized geometry is the most probable structure of the molecule in the gas phase at 0 Kelvin. All subsequent single-point calculations for electronic properties should be performed on this optimized geometry to be physically meaningful.

Step 3: Frequency Calculation

-

Objective: To verify that the optimized geometry corresponds to a true energy minimum and to obtain the vibrational frequencies.

-

Methodology:

-

Keyword/Input: Specify a frequency calculation.

-

Level of Theory: B3LYP/6-311++G(d,p) (must be the same as the optimization).

-

-

Validation:

-

Imaginary Frequencies: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.

-

Zero-Point Vibrational Energy (ZPVE): The frequency calculation also yields the ZPVE, which is a crucial correction for obtaining accurate total energies.

-

Step 4: Analysis of Electronic Properties

-

Objective: To extract key insights into the molecule's reactivity and electronic behavior.

-

Methodology: These properties are typically calculated during the same run as the frequency calculation or in a subsequent single-point calculation on the optimized geometry.

-

Molecular Orbitals (HOMO/LUMO):

-

Visualize the HOMO and LUMO to understand the regions of electron donation and acceptance. The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron.[8]

-

The HOMO-LUMO energy gap is a critical parameter that provides a qualitative measure of the molecule's excitability and chemical reactivity. A smaller gap suggests the molecule is more easily excitable.[8]

-

-

Molecular Electrostatic Potential (MEP):

-

Generate an MEP surface to visualize the charge distribution. The MEP maps the electrostatic potential onto the electron density surface.

-

Color-coding reveals electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, providing a powerful visual guide to reactivity.

-

-

Mulliken Population Analysis:

-

Calculate the partial charges on each atom to quantify the charge distribution.

-

-

Data Presentation and Interpretation

Tabulated Computational Parameters

| Parameter | Value/Setting | Rationale |

| Molecule | 1-Bromo-4-(vinyloxy)benzene | Target of study |

| Software | Gaussian / ORCA / GAMESS | Standard quantum chemistry packages |

| Functional | B3LYP | Good balance of accuracy and cost for organic molecules |

| Basis Set | 6-311++G(d,p) | Flexible, polarized, and includes diffuse functions |

| Calculation Type | Optimization + Frequency | To find the minimum energy structure and verify it |

| Solvation Model | Gas Phase (or PCM for solvent effects) | Start with the intrinsic properties in the gas phase |

Expected Results and Interpretation

-

Optimized Geometry: The C-Br bond length and the dihedral angle between the vinyl group and the benzene ring are key structural parameters to analyze.

-

Vibrational Frequencies: The calculated frequencies can be compared with experimental IR and Raman spectra for validation.

-

HOMO/LUMO:

-

HOMO: Expect the HOMO to have significant contributions from the oxygen lone pairs and the π-system of the benzene ring and vinyl group, indicating these are the primary sites for electrophilic attack.

-

LUMO: The LUMO is likely to be a π* orbital distributed over the aromatic ring, suggesting this is the region for nucleophilic attack.

-

-

MEP Surface: The MEP surface is expected to show a negative potential (red) around the oxygen atom and a positive potential (blue) on the hydrogens of the vinyl group and potentially near the bromine atom (due to the σ-hole effect).

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for performing quantum chemical calculations on 1-Bromo-4-(vinyloxy)benzene. By following this workflow, researchers can obtain valuable insights into the molecule's structure, stability, and reactivity, thereby accelerating the design and development of new materials and synthetic methodologies. The emphasis on justifying the choice of computational methods and the step-by-step approach ensures that the results are both reliable and reproducible.

References

-

Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational study of the halogen atom-benzene complexes. Journal of the American Chemical Society, 125(27), 8390–8399. [Link]

-

Functional/basis set for bromine-containing molecules? What Gaussian Functional/basis set should I use for bromine-containing molecules? ResearchGate. [Link]

-

Computational study of the reaction mechanism of vinyl ethers with hexafluorothioacetone. Arkivoc, 2016(5), 236–245. [Link]

-

Computational Study of the Halogen Atom−Benzene Complexes. ResearchGate. [Link]

-

Bromine Basis Sets. Crystal. [Link]

-

Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. Wageningen University & Research. [Link]

-

How to select the best basis sets to use in quantum chemical computations? ResearchGate. [Link]

-

UV–Vis Spectra of Gold(III) Complexes with Different Halides, Hydroxide, and Ammonia According to TD-DFT Calculations. Molecules, 28(1), 35. [Link]

-

1-Bromo-4-[(4-vinylbenzyl)oxy]benzene | CAS#:92434-51-0. Chemsrc. [Link]

-

1-bromo-4-vinylbenzene. Stenutz. [Link]

-

Direct Radical Polymerization of Vinyl Ethers: Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers. ResearchGate. [Link]

-

1-Bromo-4-(pentyloxy)benzene. PubChem. [Link]

-

Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. European Polymer Journal, 161, 110842. [Link]

-

Benzene, 1-bromo-4-phenoxy-. NIST WebBook. [Link]

-

Structures of Complexes Formed by Halogen Molecules with Aromatic and with Oxygenated Solvents. Journal of the American Chemical Society, 77(23), 6200–6202. [Link]

-

Quantum chemical calculations of some benzene derivatives. Journal of Amasya University the Institute of Sciences and Technology, 1(2), 130-145. [Link]

-

Quantum Chemical Calculations on the Geometrical, Spectroscopic (FTIR, FT-Raman) analysis of 1,4-dibromo-2,5-difluorobenzene for. International Journal of Pharmaceutical Sciences Review and Research, 48(1), 103-110. [Link]

Sources

- 1. 1-Bromo-4-(vinyloxy)benzene|CAS 1005-61-4 [benchchem.com]

- 2. 1-Bromo-4-(vinyloxy)benzene | CymitQuimica [cymitquimica.com]

- 3. CAS 1005-61-4: Benzene, 1-bromo-4-(ethenyloxy)- [cymitquimica.com]

- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Solubility of 1-Bromo-4-(vinyloxy)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Bromo-4-(vinyloxy)benzene, a versatile bifunctional molecule of significant interest in organic synthesis, polymer science, and drug development.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification processes, and formulation, this document offers a detailed exploration of the physicochemical principles governing its dissolution in a range of organic solvents.[3] While quantitative solubility data for this specific compound is not extensively published, this guide synthesizes available information on structurally analogous compounds to provide a robust predictive framework. Furthermore, detailed, field-proven experimental protocols for both the synthesis of high-purity 1-Bromo-4-(vinyloxy)benzene and the accurate determination of its solubility are presented. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of this important chemical entity.

Introduction: The Significance of 1-Bromo-4-(vinyloxy)benzene in Modern Chemistry

1-Bromo-4-(vinyloxy)benzene, also known as 4-bromophenyl vinyl ether, is a molecule of considerable utility, featuring a bromine atom and a vinyl ether group attached to a benzene ring.[1][2] This unique combination of functional groups imparts a dual reactivity that makes it a valuable precursor in a variety of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, while the vinyloxy group can participate in polymerization and cycloaddition reactions.[1] Its applications span from the synthesis of complex organic molecules and polymers to its potential role as a building block in the development of novel therapeutic agents.[4][5]

A thorough understanding of the solubility of 1-Bromo-4-(vinyloxy)benzene is paramount for its effective utilization. The choice of solvent is a critical parameter that dictates reaction rates, influences product yields and purity, and is a key consideration in downstream processing, including purification and formulation.[3] This guide aims to provide a deep dive into the solubility profile of this compound, grounded in both theoretical principles and practical experimental methodologies.

Physicochemical Properties of 1-Bromo-4-(vinyloxy)benzene

A foundational understanding of the physicochemical properties of 1-Bromo-4-(vinyloxy)benzene is essential for predicting its solubility behavior.

Table 1: Physicochemical Properties of 1-Bromo-4-(vinyloxy)benzene and Structurally Similar Compounds

| Property | 1-Bromo-4-(vinyloxy)benzene | 1-Bromo-4-vinyl-benzene | 4-Bromophenyl phenyl ether |

| CAS Number | 1005-61-4[6][7] | 2039-82-9 | 101-55-3[8] |

| Molecular Formula | C₈H₇BrO[1][2] | C₈H₇Br | C₁₂H₉BrO[8] |

| Molecular Weight | 199.05 g/mol [1][7] | 183.05 g/mol | 249.10 g/mol [8] |

| Appearance | Colorless to pale yellow liquid[2] | Liquid | Liquid[8] |

| Boiling Point | Not specified | 89 °C @ 16 mmHg | 305-310 °C @ 760 mmHg[9] |

| Melting Point | Not specified | 4.5 °C | 18 °C[8][10] |

| Density | Not specified | 1.40 g/cm³ @ 20 °C | 1.423 g/cm³[8][10] |

| LogP (Predicted) | ~3.5 (Estimated) | ~3.8 | ~4.4[8] |

The presence of the benzene ring and the bromine atom contributes to the molecule's nonpolar character and relatively high molecular weight. The vinyl ether group, with its oxygen atom, introduces a degree of polarity and the potential for hydrogen bonding as an acceptor. The interplay of these structural features dictates the compound's interaction with various organic solvents.

Theoretical Framework: The Mechanism of Solvation

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative reflection of the thermodynamics of mixing.[3] For dissolution to occur, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The Role of Intermolecular Forces

The dissolution of 1-Bromo-4-(vinyloxy)benzene in organic solvents is primarily driven by the following intermolecular forces:

-

Van der Waals Forces (Dispersion Forces): As a moderately sized organic molecule, London dispersion forces are a significant contributor to the cohesive energy of 1-Bromo-4-(vinyloxy)benzene and its interactions with nonpolar solvents.

-

Dipole-Dipole Interactions: The presence of the C-Br and C-O bonds introduces permanent dipoles in the molecule, leading to dipole-dipole interactions with polar aprotic solvents.

-

Hydrogen Bonding: While 1-Bromo-4-(vinyloxy)benzene does not possess a hydrogen bond donor, the oxygen atom of the ether linkage can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents.

Hansen Solubility Parameters (HSP) as a Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[11][12] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11][12] The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between the solute and the solvent in the three-dimensional Hansen space. A smaller Hansen distance indicates a higher likelihood of solubility.

While experimentally determined HSP values for 1-Bromo-4-(vinyloxy)benzene are not available, values for structurally similar fragments can be used to estimate its HSP, providing a powerful tool for solvent selection.

Caption: Visualization of Hansen Solubility Parameter space.

Qualitative and Estimated Quantitative Solubility Profile

Based on the principles of "like dissolves like" and data from analogous compounds, a qualitative and estimated quantitative solubility profile for 1-Bromo-4-(vinyloxy)benzene can be constructed.

Table 2: Estimated Solubility of 1-Bromo-4-(vinyloxy)benzene in Common Organic Solvents

| Solvent Class | Solvent | Polarity | Hydrogen Bonding | Estimated Solubility | Rationale |

| Nonpolar Aprotic | Hexane | Low | None | Sparingly Soluble | Dominated by dispersion forces; lack of strong solute-solvent interactions. |

| Toluene | Low | None | Soluble | Favorable π-stacking interactions between the aromatic rings of the solute and solvent.[9] | |

| Polar Aprotic | Diethyl Ether | Low | Acceptor | Miscible (likely) | Similar ether linkage; good balance of polar and nonpolar character. Structurally similar 1-bromo-4-vinyl-benzene is miscible. |

| Tetrahydrofuran (THF) | Medium | Acceptor | Very Soluble | Cyclic ether with good solvating power for a range of organic compounds. | |

| Acetone | High | Acceptor | Very Soluble | Strong dipole-dipole interactions.[9] | |

| Dichloromethane (DCM) | Medium | None | Very Soluble | Effective at dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | High | Acceptor | Very Soluble | Highly polar aprotic solvent with strong solvating capabilities. | |

| Polar Protic | Methanol | High | Donor & Acceptor | Soluble | Capable of hydrogen bonding with the ether oxygen. |

| Ethanol | High | Donor & Acceptor | Very Soluble | Good balance of polarity and alkyl character. Structurally similar 1-bromo-4-vinyl-benzene is miscible.[9] | |

| Aqueous | Water | Very High | Donor & Acceptor | Insoluble/Slightly Soluble | The large, nonpolar bromophenyl group dominates, leading to unfavorable hydrophobic interactions.[2][8] |

Experimental Protocols

For researchers requiring precise solubility data, direct experimental determination is essential. The following section provides detailed, self-validating protocols for the synthesis of high-purity 1-Bromo-4-(vinyloxy)benzene and the subsequent determination of its solubility.

Synthesis and Purification of 1-Bromo-4-(vinyloxy)benzene

A reliable synthesis of high-purity 1-Bromo-4-(vinyloxy)benzene is a prerequisite for accurate solubility studies. A common route involves the vinylation of 4-bromophenol.

Caption: General workflow for the synthesis of 1-Bromo-4-(vinyloxy)benzene.

Detailed Protocol: Vinylation of 4-Bromophenol

This protocol is adapted from established literature procedures for the vinylation of phenols.

Materials:

-

4-Bromophenol

-

Vinyl acetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous toluene

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromophenol, potassium carbonate, palladium(II) acetate, and dppb.

-

Solvent and Reagent Addition: Add anhydrous toluene, followed by vinyl acetate, via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove inorganic salts.

-

Extraction: Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 1-Bromo-4-(vinyloxy)benzene.

Determination of Solubility via the Isothermal Saturation Method

This gravimetric method provides a direct and accurate measurement of solubility at a given temperature.[13]

Caption: Workflow for the isothermal saturation method of solubility determination.

Detailed Protocol:

-

Preparation: To a series of vials, add an excess of 1-Bromo-4-(vinyloxy)benzene to a known volume of the desired organic solvent. An excess is confirmed by the presence of a separate liquid phase of the solute after equilibration.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the two phases have clearly separated.

-

Sampling: Carefully withdraw a known volume of the solvent phase (the supernatant) using a calibrated pipette.

-

Quantification: Transfer the aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to evaporate.

-

Calculation: Once the solvent is completely removed, weigh the vial containing the solute residue. The difference in weight corresponds to the mass of the dissolved solute. Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Validation: Repeat the measurement at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

Applications in Research and Development

The solubility of 1-Bromo-4-(vinyloxy)benzene is a critical factor in its various applications:

-

Organic Synthesis: The ability to dissolve the compound in a range of solvents allows for its use in diverse reaction conditions, from nonpolar environments for organometallic cross-coupling reactions to polar media for other transformations.

-

Polymer Chemistry: In polymerization reactions, the solubility of the monomer in the chosen solvent is crucial for achieving high molecular weight polymers and controlling the polymerization process.

-

Drug Discovery: For potential pharmaceutical applications, understanding the solubility in both organic and aqueous media is fundamental for formulation development, bioavailability studies, and in vitro assay design.[3] The bromophenyl moiety can influence metabolic stability and binding interactions, making solubility a key parameter in the design of new drug candidates.[4][14]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 1-Bromo-4-(vinyloxy)benzene in organic solvents. While a lack of extensive published quantitative data necessitates a predictive approach based on the properties of analogous compounds, the theoretical framework and experimental protocols presented herein offer a robust foundation for researchers and developers. A thorough understanding and experimental determination of solubility are indispensable for the successful application of this versatile molecule in the fields of chemical synthesis, materials science, and drug development.

References

-

Pitzer, K. S., & Scott, D. W. (1943). The Thermodynamics and Molecular Structure of Benzene and Its Methyl Derivatives1. Journal of the American Chemical Society, 65(5), 803-829. [Link]

-

PubChem. (n.d.). 4-Bromodiphenyl Ether. Retrieved January 5, 2026, from [Link]

-

Industrial Solvents 4-Bromophenyl Phenyl Ether C12H9BrO CAS 1002-67-1. (n.d.). Retrieved January 5, 2026, from [Link]

- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved January 5, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters for the selected polymers, solvents, and nonsolvents[15]. Retrieved January 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Bromophenyl ether. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Bromophenyl ether. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-